molecular formula C8H13ClF3NO3 B2936865 Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride CAS No. 2416230-88-9

Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride

Cat. No. B2936865
CAS RN: 2416230-88-9
M. Wt: 263.64
InChI Key: LMPQCYCORWIPPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride” is represented by the InChI code: 1S/C7H10F3NO3.ClH/c1-13-6(12)4-2-11-3-5(14-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

An orally active, water-soluble neurokinin-1 receptor antagonist was developed for clinical administration, demonstrating high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound exemplifies the therapeutic application potential of morpholine derivatives in treating conditions like emesis and depression (Harrison et al., 2001).

Synthesis and Chemical Properties

Research on the synthesis of morpholine derivatives, such as 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride, highlights the methodological advances in creating these compounds. The synthesis process involves amine cyclization reaction, reduction, and acidification, offering insights into the chemical properties and potential applications of morpholine derivatives (Cheng Chuan, 2011).

Biological and Catalytic Activities

The role of ligand backbone in zinc(II) complexes, including morpholine derivatives, in bio-relevant catalytic activities was studied. These complexes show promise in hydrolytic cleavage and DNA cleavage activities, indicating potential applications in biochemistry and molecular biology (Chakraborty et al., 2014).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide demonstrated significant corrosion inhibition efficiency on mild steel in a hydrochloric acid medium. This study not only showcases the chemical utility of morpholine derivatives but also their potential industrial applications in corrosion protection (Nasser & Sathiq, 2016).

Synthesis of Antidepressive and Cerebral-Activating Derivatives

Research into the synthesis of (+/-)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride and its derivatives has revealed their strong antidepressive activities and potent cerebral-activating properties. These findings underscore the potential of morpholine derivatives in developing new therapeutic agents (Kojima et al., 1985).

Ionic Liquids and Biomass Solvents

Morpholinium ionic liquids have been synthesized and used for pretreatment of rice straw, enhancing ethanol production. This application demonstrates the versatility of morpholine derivatives in green chemistry and sustainable energy solutions (Kahani et al., 2017).

Safety and Hazards

The safety information available indicates that the compound has the following hazard statements: H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-3-12-4-6(15-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDRJUQYRDWSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCC(O1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride

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